Cinatrin C1

Description

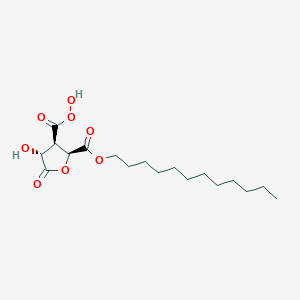

Structure

2D Structure

3D Structure

Properties

CAS No. |

136266-35-8 |

|---|---|

Molecular Formula |

C18H30O8 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid |

InChI |

InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1 |

InChI Key |

YYAODTFONAOLHT-KFWWJZLASA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |

Other CAS No. |

136266-35-8 |

Synonyms |

cinatrin C1 |

Origin of Product |

United States |

Foundational & Exploratory

Cinatrin C1: A Technical Guide to its Function as a Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cinatrin C1, a member of the cinatrin family of natural products, and its role as an inhibitor of phospholipase A2 (PLA2). The cinatrins are a family of potent PLA2 inhibitors isolated from the fermentation broth of the fungus Circinotrichum falcatisporum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Data Presentation: Inhibitory Activity of Cinatrins

The inhibitory potential of the cinatrin family against phospholipase A2, purified from rat platelets, has been evaluated. While specific quantitative data for this compound is not detailed in the primary literature abstracts, the activity of its analogue, Cinatrin C3, provides a strong indication of the family's potency. Cinatrin C3 has been identified as the most potent among the tested compounds.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Notes |

| Cinatrin C3 | Phospholipase A2 (from rat platelets) | 70 | Noncompetitive | 36 | Inhibition is independent of Ca2+ and substrate concentration, suggesting direct interaction with the enzyme. |

| This compound | Phospholipase A2 (from rat platelets) | Data not available in cited literature | Not specified | Not specified | |

| Cinatrins B & C3 | Porcine Pancreas & Naja naja venom PLA2 | Not specified | Not specified | Not specified | Also demonstrated inhibitory activity against these PLA2 sources. |

Signaling Pathway and Inhibition

Phospholipase A2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound, as a PLA2 inhibitor, is proposed to directly interact with the enzyme, thereby blocking the release of arachidonic acid and downstream inflammatory signaling.

Experimental Protocols

The following is a detailed methodology for a phospholipase A2 inhibition assay, representative of the techniques used to evaluate the cinatrin family. This protocol is based on methods for assaying PLA2 from rat platelets using a radiolabeled substrate.

Objective: To determine the inhibitory effect of this compound on the activity of phospholipase A2 purified from rat platelets.

Materials:

-

Enzyme: Purified phospholipase A2 from rat platelets.

-

Substrate: E. coli cells labeled with [¹⁴C]arachidonic acid.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂.

-

Scintillation Cocktail: For radioactivity measurement.

-

Thin Layer Chromatography (TLC) plates: For separation of lipids.

-

Solvent System for TLC: e.g., chloroform:methanol:acetic acid.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Radiolabeled Substrate:

-

Culture Escherichia coli in a suitable medium.

-

Incorporate [¹⁴C]arachidonic acid into the bacterial phospholipids during growth.

-

Harvest, wash, and autoclave the labeled E. coli cells.

-

Resuspend the labeled E. coli to a specific optical density in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing:

-

Assay Buffer.

-

A fixed amount of purified rat platelet PLA2 enzyme.

-

Varying concentrations of this compound (or vehicle control).

-

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding the [¹⁴C]arachidonic acid-labeled E. coli substrate to each tube.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

-

Termination of Reaction and Lipid Extraction:

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform, methanol, and HCl).

-

Vortex vigorously to extract the lipids into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

-

Analysis of Released Arachidonic Acid:

-

Carefully collect the organic (lower) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system to separate the different lipid species (phospholipids, free fatty acids, etc.).

-

Identify the spot corresponding to free [¹⁴C]arachidonic acid by co-migration with a known standard.

-

-

Quantification and Data Analysis:

-

Scrape the silica gel from the area of the TLC plate corresponding to arachidonic acid into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Cinatrin C1 from Circinotrichum falcatisporum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cinatrin C1, a bioactive compound isolated from the fungus Circinotrichum falcatisporum. This document collates available scientific information on its production, isolation, and biological activities, with a focus on its potential as a therapeutic agent.

Executive Summary

This compound is a member of the cinatrin family of compounds, which are novel spiro-γ-dilactones and γ-lactones.[1] These natural products have garnered scientific interest due to their inhibitory activity against phospholipase A2 (PLA2), an enzyme implicated in various inflammatory diseases.[1][2] Circinotrichum falcatisporum, a mitosporic fungus, has been identified as a producer of cinatrins, including this compound.[1] This guide summarizes the current knowledge on the fermentation of C. falcatisporum for this compound production, the compound's isolation, and its known biological effects, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Production of this compound

Producing Organism

The source of this compound is the fungal strain Circinotrichum falcatisporum RF-641.[1] This fungus belongs to the mitosporic fungi and is the key to obtaining this family of bioactive compounds.

Fermentation Protocol

Detailed fermentation protocols for the optimal production of this compound from Circinotrichum falcatisporum RF-641 are not extensively detailed in the publicly available literature. However, based on the primary literature describing the discovery of cinatrins, a general submerged fermentation process is employed.[1]

General Fermentation Parameters (Hypothetical, based on typical fungal fermentation):

| Parameter | Description |

| Culture Medium | A nutrient-rich liquid medium is required to support fungal growth and secondary metabolite production. This typically includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. The exact composition of the medium for optimal this compound production from C. falcatisporum RF-641 is proprietary information from the original research. |

| Inoculation | The fermentation is initiated by inoculating the sterile medium with a seed culture of C. falcatisporum RF-641. |

| Incubation | The culture is incubated with agitation to ensure proper aeration and nutrient distribution. Temperature and pH are critical parameters that need to be optimized for maximal yield. |

| Fermentation Time | The duration of the fermentation process will influence the yield of this compound. This is typically determined by monitoring the production of the target compound over time. |

The following diagram illustrates a generalized workflow for the production of this compound.

References

Preliminary Studies on the Therapeutic Potential of Cinatrin C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinatrin C1 is a naturally occurring lactone isolated from the fermentation broth of Circinotrichum falcatisporum. It belongs to the cinatrin family of compounds, which have been identified as inhibitors of phospholipase A2 (PLA2). PLA2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound presents a promising therapeutic potential for the management of inflammatory disorders. This technical guide provides a summary of the preliminary studies on this compound, including its mechanism of action, available biological data, and detailed experimental protocols for its investigation.

Introduction

The cinatrins are a family of novel spiro-γ-dilactones and γ-lactones that have been shown to exhibit inhibitory activity against phospholipase A2. This family includes Cinatrins A, B, C1, C2, and C3. The inhibition of PLA2 is a well-established therapeutic strategy for controlling inflammation. The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, which are potent inflammatory mediators. Therefore, inhibitors of this enzyme, such as this compound, are of significant interest for the development of new anti-inflammatory drugs.

Mechanism of Action

Quantitative Data

Specific quantitative data for the inhibition of phospholipase A2 by this compound is not available in the peer-reviewed literature. However, data for other members of the cinatrin family provide a valuable reference for its potential potency.

| Compound | Target Enzyme | IC50 | Ki | Mode of Inhibition | Source |

| Cinatrin C3 | Rat Platelet Phospholipase A2 | 70 µM | 36 µM | Noncompetitive | Tanaka et al., 1992 |

| Cinatrin C2 | Phospholipase A2 | 800 µM | Not Reported | Not Reported | TargetMol |

Note: The data for Cinatrin C3 and C2 are provided as a reference for the potential activity of this compound. Further studies are required to determine the specific inhibitory constants for this compound.

Experimental Protocols

The following protocols are based on standard methodologies for assessing the inhibitory activity of compounds against phospholipase A2.

Phospholipase A2 Inhibition Assay (Titrimetric Method)

This assay measures the release of fatty acids from a lecithin emulsion by PLA2, which is quantified by titration with a standardized NaOH solution.

Materials:

-

Phospholipase A2 (from rat platelets, porcine pancreas, or snake venom)

-

Lecithin (e.g., from soybean)

-

Calcium Chloride (CaCl2)

-

Sodium Chloride (NaCl)

-

Sodium Hydroxide (NaOH), standardized solution (e.g., 0.02 N)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

pH meter or automatic titrator

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Substrate Preparation: Prepare a lecithin emulsion by suspending a known amount of lecithin in a buffer containing NaCl and CaCl2. Homogenize the mixture to create a uniform emulsion.

-

Reaction Setup: In the reaction vessel maintained at a constant temperature (e.g., 37°C), add the lecithin emulsion and adjust the pH to the optimal range for the specific PLA2 enzyme (typically pH 8.0-9.0).

-

Blank Measurement: Start the titration with the standardized NaOH solution to maintain a constant pH. Record the rate of NaOH consumption, which represents the background hydrolysis of the substrate.

-

Enzyme Addition: Add a pre-determined amount of phospholipase A2 to the reaction vessel to initiate the enzymatic reaction.

-

Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a specified period before adding to the substrate.

-

Titration: Continuously titrate the reaction mixture with the NaOH solution to maintain the constant pH. The rate of NaOH consumption is proportional to the rate of fatty acid release and thus the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. Determine the IC50 value of this compound from a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for PLA2 Inhibition Assay.

Signaling Pathways

The inhibition of phospholipase A2 by this compound is expected to modulate the arachidonic acid cascade, a key signaling pathway in inflammation.

Arachidonic Acid Cascade and Point of Inhibition

Phospholipase A2 acts on membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent mediators of inflammation, pain, and fever. This compound, by inhibiting PLA2, blocks the initial step of this cascade, thereby preventing the production of all downstream inflammatory mediators.

Signaling Pathway Diagram

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound holds therapeutic potential as an anti-inflammatory agent through the inhibition of phospholipase A2. However, to fully realize this potential, further research is imperative. Key future directions include:

-

Quantitative Biological Assays: Determination of the specific IC50 and Ki values of this compound against various isoforms of phospholipase A2.

-

In Vivo Studies: Evaluation of the anti-inflammatory efficacy of this compound in animal models of inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize potency and selectivity.

A thorough investigation into these areas will be crucial for the advancement of this compound as a potential therapeutic candidate for inflammatory diseases.

The Effect of Cinatrin C1 on Arachidonic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arachidonic acid (AA) metabolic cascade is a pivotal pathway in the inflammatory response. The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) initiates a series of enzymatic reactions leading to the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][2] These eicosanoids are implicated in a wide range of physiological and pathological processes, making the enzymes in this pathway attractive targets for the development of anti-inflammatory therapeutics.[3][4][5] Cinatrin C1 belongs to a family of natural products known as Cinatrins, which have been identified as inhibitors of phospholipase A2.[6][7] This technical guide provides an in-depth overview of the current understanding of this compound's effect on arachidonic acid metabolism, with a focus on its primary mechanism of action.

Mechanism of Action: Inhibition of Phospholipase A2

The primary mechanism by which Cinatrins, including this compound, are understood to affect arachidonic acid metabolism is through the inhibition of phospholipase A2 (PLA2).[6][7] PLA2 is the upstream enzyme that catalyzes the hydrolysis of the sn-2 position of membrane glycerophospholipids to release arachidonic acid, the rate-limiting substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] By inhibiting PLA2, Cinatrins effectively reduce the available pool of arachidonic acid, thereby attenuating the production of downstream inflammatory mediators.

The inhibition of PLA2 by the Cinatrin family has been described as noncompetitive, suggesting that these compounds do not bind to the same active site as the substrate.[7] Furthermore, the inhibitory activity of the most potent member of the family, Cinatrin C3, was found to be independent of calcium ion and substrate concentrations.[7] This indicates a direct interaction with the enzyme as the mode of inhibition.[7]

Quantitative Data on Cinatrin Inhibition

| Compound | Target Enzyme | IC50 | Ki | Mode of Inhibition | Reference |

| Cinatrin C3 | Rat Platelet PLA2 | 70 µM | 36 µM | Noncompetitive | [7] |

| This compound | Rat Platelet PLA2 | Data not available | Data not available | Not determined |

Table 1: Summary of available quantitative data for Cinatrin inhibition of Phospholipase A2.

Experimental Protocols

The following is a representative protocol for a phospholipase A2 inhibition assay, based on methodologies commonly employed in the field.

Phospholipase A2 (PLA2) Inhibition Assay

1. Principle:

This assay measures the enzymatic activity of PLA2 by detecting the release of a fluorescently labeled fatty acid from a phospholipid substrate. The inhibition of this activity by a test compound is then quantified.

2. Materials:

-

Purified PLA2 enzyme (e.g., from rat platelets, porcine pancreas, or snake venom)[7]

-

Fluorescently labeled phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer: Tris-HCl buffer containing CaCl2 and bovine serum albumin (BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate, black with a clear bottom

-

Fluorescence microplate reader

3. Procedure:

-

Prepare a stock solution of the fluorescent phospholipid substrate in the assay buffer.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions, and the PLA2 enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

4. Data Analysis:

-

Calculate the percentage of PLA2 inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

The available evidence strongly suggests that this compound's effect on arachidonic acid metabolism is mediated through the inhibition of phospholipase A2. By targeting the initial step of the cascade, this compound has the potential to broadly suppress the production of a wide range of pro-inflammatory eicosanoids. While specific quantitative data for this compound is currently lacking, the data from its analogue, Cinatrin C3, indicates a potent inhibitory activity. Further research is warranted to elucidate the precise inhibitory constants of this compound against various PLA2 isoforms and to investigate its effects on downstream pathways, including COX and LOX enzyme activity and the production of specific prostaglandins and leukotrienes in cellular and in vivo models. Such studies will be crucial for the further development of this compound as a potential anti-inflammatory agent.

References

- 1. Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Noncompetitive Inhibition of Phospholipase A2 by Cinatrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the noncompetitive inhibition of phospholipase A2 (PLA2) by Cinatrins, a family of natural compounds with potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the subject for researchers, scientists, and professionals in drug development.

Quantitative Inhibition Data

Cinatrins A, B, and C3 have been identified as inhibitors of phospholipase A2 (PLA2)[1]. Among them, Cinatrin C3 has been characterized as the most potent inhibitor, acting through a noncompetitive mechanism[1]. The inhibitory activities of Cinatrins have been assessed against PLA2 from various sources, including rat platelets, porcine pancreas, and Naja naja (cobra) venom[1].

The following table summarizes the available quantitative data on the inhibition of PLA2 by Cinatrins. It is important to note that while the inhibitory activity of Cinatrins A and B has been reported as dose-dependent, specific IC50 and Ki values are not available in the reviewed literature[1].

| Inhibitor | Target Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Notes |

| Cinatrin A | Rat Platelet PLA2 | Dose-dependent | Not Reported | Not Reported | |

| Cinatrin B | Rat Platelet PLA2 | Dose-dependent | Not Reported | Not Reported | Also inhibits porcine pancreas and Naja naja venom PLA2[1]. |

| Cinatrin C3 | Rat Platelet PLA2 | Noncompetitive | 70 | 36 | Inhibition is independent of Ca2+ and substrate concentration[1]. Also inhibits porcine pancreas and Naja naja venom PLA2[1]. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments required to characterize the noncompetitive inhibition of PLA2 by Cinatrins.

Phospholipase A2 Activity Assay

A common method to determine PLA2 activity is by measuring the release of a labeled fatty acid from a phospholipid substrate.

Materials:

-

Purified PLA2 enzyme (e.g., from rat platelets, porcine pancreas, or snake venom)

-

Radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and bovine serum albumin (fatty acid-free)

-

Cinatrin inhibitors (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the substrate solution by suspending the radiolabeled phospholipid in the assay buffer.

-

In a reaction tube, add the assay buffer, the PLA2 enzyme solution, and the Cinatrin inhibitor at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction mixture at the same temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

-

Extract the released radiolabeled fatty acid by vortexing and centrifugation.

-

Transfer an aliquot of the organic phase containing the fatty acid to a scintillation vial.

-

Evaporate the solvent and add the scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Cinatrin concentration compared to the control.

Determination of Inhibition Type and Ki

To confirm the noncompetitive inhibition mechanism and determine the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction velocities at varying substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Dixon plots.

Procedure:

-

Perform the PLA2 activity assay as described in section 2.1.

-

Vary the concentration of the phospholipid substrate while keeping the concentration of the Cinatrin inhibitor constant. Repeat this for several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

Data Analysis:

-

Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. For a noncompetitive inhibitor, the lines will intersect on the x-axis, but will have different y-intercepts and slopes compared to the uninhibited enzyme. The Vmax decreases with increasing inhibitor concentration, while the Km remains unchanged.

-

Dixon Plot: Plot 1/v₀ versus the inhibitor concentration ([I]) at different fixed substrate concentrations. For a noncompetitive inhibitor, the lines will intersect on the x-axis at a point equal to -Ki.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the inhibition of PLA2 by Cinatrins.

PLA2 Signaling Pathway

Phospholipase A2 plays a crucial role in the arachidonic acid signaling cascade, leading to the production of inflammatory mediators.

Caption: The PLA2 signaling pathway, which is inhibited by Cinatrins.

Experimental Workflow for Characterizing Noncompetitive Inhibition

The following workflow outlines the key steps in determining the noncompetitive inhibition of PLA2 by Cinatrins.

Caption: Workflow for characterizing noncompetitive PLA2 inhibition.

Logical Relationship of Noncompetitive Inhibition

This diagram illustrates the binding events in noncompetitive inhibition, where the inhibitor binds to a site on the enzyme distinct from the substrate-binding site.

Caption: Mechanism of noncompetitive enzyme inhibition by Cinatrins.

Conclusion

Cinatrins represent a promising class of natural PLA2 inhibitors. The available data strongly indicates that Cinatrin C3 acts as a noncompetitive inhibitor, suggesting a mechanism of action that involves binding to a site on the PLA2 enzyme that is distinct from the substrate-binding site. This mode of inhibition is significant as its effectiveness is not diminished by increasing substrate concentrations.

Further research is warranted to elucidate the precise binding site of Cinatrins on PLA2 and to determine the specific quantitative inhibitory activities of Cinatrins A and B. A deeper understanding of how these compounds modulate the complex PLA2-mediated signaling pathways will be crucial for the development of Cinatrin-based therapeutics for inflammatory and other related diseases. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing family of natural inhibitors.

References

Methodological & Application

How to prepare a stock solution of Cinatrin C1 for in vitro experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinatrin C1 is a natural product isolated from Circinotrichum falcatisporum. It is identified as an inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1][2][3][4][5] PLA2 catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. The inhibitory action of this compound on PLA2 makes it a compound of interest for research in inflammation and related therapeutic areas.

This document provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro experiments. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.

Quantitative Data Summary

For ease of use in calculations and experimental design, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 374.43 g/mol | [1] |

| Molecular Formula | C₁₈H₃₀O₈ | [1] |

| Physical Form | Solid | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred |

| Storage of Powder | Store at -20°C | Inferred |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Inferred |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium or experimental buffer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors in in vitro studies.

Step 1: Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (374.43 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mM x 1 mL x (374.43 g/mol / 1000 mg/g) = 3.74 mg

-

Step 2: Weighing this compound

-

Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

-

Carefully weigh out the calculated mass of this compound powder (e.g., 3.74 mg) and add it to the microcentrifuge tube.

Step 3: Dissolving in DMSO

-

Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 3.74 mg of powder) to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For in vitro experiments, the concentrated stock solution needs to be diluted to the final desired working concentration in the appropriate cell culture medium or experimental buffer.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Serial Dilutions: It is often necessary to perform serial dilutions to reach the final low micromolar or nanomolar concentrations.

Example: Preparing a 10 µM Working Solution from a 10 mM Stock

-

Perform an initial 1:100 dilution of the 10 mM stock solution to create an intermediate 100 µM solution. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium.

-

Perform a final 1:10 dilution of the 100 µM intermediate solution to achieve the 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

Caption: this compound inhibits PLA2, blocking arachidonic acid release.

References

- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of serum phospholipase-A2 in acute pancreatitis by pharmacological agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

Application of Cinatrin C1 in Lipidomics Research: Application Notes and Protocols

Introduction

Cinatrin C1 is a member of the cinatrin family of compounds, which are known for their inhibitory effects on phospholipase A2 (PLA2).[1][2] PLA2 enzymes are critical players in the intricate network of lipid metabolism and signaling. They catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These products serve as precursors for a wide array of bioactive lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammatory responses and other physiological processes. Given its role as a PLA2 inhibitor, this compound presents itself as a valuable chemical tool for investigating lipid pathways and their roles in cellular functions and disease states. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research.

Mechanism of Action

This compound exerts its biological activity by inhibiting the action of phospholipase A2 (PLA2). This inhibition curtails the release of arachidonic acid from the cell membrane's phospholipid bilayer, thereby downregulating the production of downstream inflammatory mediators.

Signaling Pathway of PLA2 Inhibition by this compound

References

- 1. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PLA2-Mediated Signaling Pathways Using Cinatrin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular signaling pathways, primarily through their function in catalyzing the hydrolysis of the sn-2 position of membrane phospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and other physiological processes. The study of PLA2-mediated signaling is therefore of significant interest in understanding and developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer.

Cinatrins are a family of naturally derived spiro-gamma-dilactones and gamma-lactones that have been identified as inhibitors of phospholipase A2.[1] This document provides detailed application notes and protocols for the use of Cinatrin C1, a member of this family, as a tool to investigate PLA2-mediated signaling pathways. While Cinatrin C3 is the most potent inhibitor in this family, this compound can also be utilized to study the downstream effects of PLA2 inhibition.[2] The protocols outlined below provide a framework for assessing the inhibitory activity of this compound on PLA2 and its subsequent effects on downstream signaling events.

Mechanism of Action

Cinatrins inhibit PLA2 in a dose-dependent manner. Studies on the closely related and more potent Cinatrin C3 have shown that the inhibition is noncompetitive with respect to the substrate and independent of Ca2+ concentration.[2] This suggests that Cinatrins may act by directly interacting with the PLA2 enzyme, rather than by chelating calcium or competing with the phospholipid substrate.[2] It is presumed that this compound shares a similar mechanism of action.

Caption: PLA2 signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on PLA2 activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical dose-response data for this compound against a purified PLA2 enzyme. This data is for illustrative purposes and actual values should be determined experimentally. The IC50 for the more potent Cinatrin C3 has been reported as 70 µM.[2]

| This compound Conc. (µM) | % PLA2 Inhibition (Hypothetical) |

| 10 | 5 |

| 50 | 20 |

| 100 | 45 |

| 200 | 75 |

| 500 | 95 |

| IC50 (Hypothetical) | ~110 µM |

The downstream effects of PLA2 inhibition by this compound can be assessed by measuring the reduction in the production of arachidonic acid and its metabolites, such as prostaglandin E2 (PGE2).

| Treatment | Arachidonic Acid Release (ng/mL) | PGE2 Production (pg/mL) |

| Vehicle Control | 150.2 ± 12.5 | 850.7 ± 65.2 |

| This compound (50 µM) | 115.8 ± 9.8 | 625.4 ± 51.3 |

| This compound (100 µM) | 80.1 ± 7.5 | 410.9 ± 38.7 |

| This compound (200 µM) | 45.6 ± 5.1 | 220.1 ± 25.6 |

Experimental Protocols

Protocol 1: In Vitro PLA2 Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on a purified PLA2 enzyme.

Caption: Workflow for the in vitro PLA2 activity assay.

Materials:

-

Purified PLA2 (e.g., from bee venom or porcine pancreas)

-

This compound

-

Fluorescent PLA2 substrate (e.g., a BODIPY-labeled phospholipid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control containing the same concentration of the solvent.

-

Prepare a working solution of PLA2 in Assay Buffer.

-

To each well of the 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

-

Add 20 µL of the PLA2 working solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare the fluorescent PLA2 substrate solution in Assay Buffer according to the manufacturer's instructions.

-

Initiate the enzymatic reaction by adding 160 µL of the substrate solution to each well.

-

Immediately place the plate in the microplate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths. Record measurements kinetically, for example, every minute for 30 minutes.

-

Calculate the rate of reaction for each concentration of this compound and the vehicle control.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Measurement of Arachidonic Acid Release in Cultured Cells

This protocol outlines a method to assess the effect of this compound on the release of arachidonic acid from cultured cells stimulated with an agonist.

Materials:

-

Cultured cells known to express PLA2 (e.g., macrophages, neutrophils)

-

This compound

-

[³H]-Arachidonic Acid

-

Cell culture medium

-

Agonist to stimulate PLA2 activity (e.g., calcium ionophore, ATP)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Label the cells by incubating them with [³H]-Arachidonic Acid in the culture medium for 18-24 hours.

-

Wash the cells with fresh medium to remove unincorporated [³H]-Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in fresh medium for 1 hour.

-

Stimulate the cells with a suitable agonist for a defined period (e.g., 30 minutes).

-

Collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter. This represents the amount of released [³H]-Arachidonic Acid.

-

Lyse the cells and measure the total incorporated radioactivity.

-

Calculate the percentage of arachidonic acid release for each condition.

-

Compare the release in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Protocol 3: Quantification of Prostaglandin E2 (PGE2) Production

This protocol provides a method to measure the downstream effect of PLA2 inhibition by quantifying the production of PGE2, a major product of the cyclooxygenase (COX) pathway.

Caption: Workflow for measuring PGE2 production using ELISA.

Materials:

-

Cultured cells (e.g., macrophages, fibroblasts)

-

This compound

-

Agonist to induce PGE2 production (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β))

-

Commercially available Prostaglandin E2 ELISA kit

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with an appropriate agonist to induce inflammation and PGE2 production.

-

Incubate the cells for a sufficient period to allow for PGE2 synthesis and secretion (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a PGE2-HRP conjugate.

-

Washing the plate.

-

Adding a substrate solution and incubating to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the concentration of PGE2 in each sample based on the standard curve.

-

Compare the PGE2 levels in this compound-treated cells to the vehicle-treated control to assess the inhibitory effect on the downstream signaling pathway.

Conclusion

This compound serves as a valuable research tool for investigating the role of PLA2 in cellular signaling. The protocols provided here offer a comprehensive framework for characterizing the inhibitory effects of this compound on PLA2 activity and its downstream consequences, such as the release of arachidonic acid and the production of prostaglandins. By utilizing these methods, researchers can further elucidate the intricate mechanisms of PLA2-mediated pathways and explore the therapeutic potential of PLA2 inhibitors in various disease models.

References

Investigating the Impact of Cinatrin C1 on Cytokine Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for investigating the effects of Cinatrin C1, a known phospholipase A2 (PLA2) inhibitor, on cytokine production in immune cells.[1][2][3] Understanding the immunomodulatory properties of this compound is crucial for its potential development as an anti-inflammatory therapeutic agent. This document outlines the theoretical framework, detailed experimental protocols, and data presentation guidelines necessary for a thorough investigation.

Introduction and Theoretical Background

This compound is a member of the cinatrin family of compounds, which have been identified as inhibitors of phospholipase A2 (PLA2).[1][2] PLA2 enzymes play a critical role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound is hypothesized to suppress downstream inflammatory signaling pathways, leading to a reduction in the production of key pro-inflammatory cytokines.

This guide will focus on protocols to test this hypothesis by treating immune cells with this compound and measuring its effect on the production of a panel of relevant cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Experimental Workflow

The overall experimental workflow is designed to systematically assess the dose-dependent and time-course effects of this compound on cytokine production in a relevant in vitro cell model.

Figure 1: A high-level overview of the experimental workflow for investigating the effect of this compound on cytokine production.

Proposed Signaling Pathway

Based on its known activity as a PLA2 inhibitor, this compound is expected to interfere with the arachidonic acid signaling pathway, which is a key driver of inflammation and subsequent cytokine production. The following diagram illustrates this proposed mechanism of action.

Figure 2: Proposed signaling pathway illustrating the inhibitory effect of this compound on PLA2 and downstream cytokine production.

Detailed Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines:

-

RAW 264.7: A murine macrophage cell line commonly used to study inflammation.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that provide a more physiologically relevant model.

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

For experiments, seed cells in 96-well or 24-well plates at a density of 1 x 10^5 cells/mL.

Preparation of this compound

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Treatment and Stimulation

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Remove the old medium and replace it with fresh medium containing the various concentrations of this compound.

-

Incubate the cells with this compound for a pre-treatment period of 1-2 hours.

-

Following pre-treatment, stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with 0.1% DMSO.

-

LPS Control: Cells treated with LPS and 0.1% DMSO.

-

This compound Only Control: Cells treated with the highest concentration of this compound without LPS stimulation.

-

-

Incubate the plates for a specified time period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

Cytokine Quantification using ELISA

-

After the incubation period, centrifuge the culture plates at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed effects of this compound on cytokine production are due to its immunomodulatory activity or simply due to cytotoxicity.

-

After collecting the supernatants for ELISA, add MTT reagent (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the vehicle-treated control group.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and analysis.

Table 1: Effect of this compound on LPS-Induced Cytokine Production (pg/mL)

| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |

| Vehicle Control | Value | Value | Value |

| LPS (1 µg/mL) | Value | Value | Value |

| LPS + this compound (0.1 µM) | Value | Value | Value |

| LPS + this compound (1 µM) | Value | Value | Value |

| LPS + this compound (10 µM) | Value | Value | Value |

| LPS + this compound (50 µM) | Value | Value | Value |

| LPS + this compound (100 µM) | Value | Value | Value |

| This compound (100 µM) | Value | Value | Value |

Table 2: Effect of this compound on Cell Viability (%)

| Treatment Group | Cell Viability (%) ± SD |

| Vehicle Control | 100 |

| LPS (1 µg/mL) | Value |

| This compound (0.1 µM) | Value |

| This compound (1 µM) | Value |

| This compound (10 µM) | Value |

| This compound (50 µM) | Value |

| This compound (100 µM) | Value |

Conclusion and Future Directions

These protocols provide a robust framework for the initial investigation into the immunomodulatory effects of this compound. Based on the results, further experiments can be designed to delve deeper into the molecular mechanisms. This may include Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB pathway, or qPCR to measure the gene expression levels of cytokines and other inflammatory mediators. A thorough understanding of how this compound modulates cytokine production will be instrumental in guiding its future development as a potential therapeutic agent.

References

- 1. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities [pubmed.ncbi.nlm.nih.gov]

- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of (-)-cinatrin C1 based on an In(OTf)3-catalyzed Conia-Ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Cinatrin C1 Incubation Times: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing incubation times for Cinatrin C1 in various cellular assays. This compound is a known inhibitor of phospholipase A2 (PLA2), an enzyme crucial to various signaling pathways.[1][2][3] Proper incubation time is a critical parameter for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of this compound incubation times.

| Issue | Potential Cause | Recommended Solution |

| High variability between replicate wells | Uneven cell seeding, edge effects, or inconsistent compound addition. | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to minimize edge effects. Use a multichannel pipette for compound addition to ensure consistency. |

| No observable effect of this compound | Incubation time is too short for the biological effect to manifest. Compound concentration is too low. Cell line is not sensitive to PLA2 inhibition. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.[4][5] Conduct a dose-response experiment with a wide range of this compound concentrations. Confirm that the chosen cell line expresses the target PLA2 and that the pathway is active. |

| High cell death in all wells, including controls | Poor cell health, contamination (e.g., mycoplasma), or issues with the assay reagents. | Regularly check cell cultures for signs of stress or contamination.[6] Test a new batch of cells and assay reagents. Ensure proper aseptic technique during all experimental steps. |

| Unexpected increase in signal at longer incubation times | Compound degradation, off-target effects, or cellular adaptation. | Test the stability of this compound in your cell culture medium over the time course of the experiment. Consider shorter incubation times or using a more stable analog if available. Investigate potential off-target effects through literature review or specific assays. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an incubation time-course experiment with this compound?

A good starting point for a time-course experiment would be to test a range of time points that cover both early and late cellular responses. A suggested range is 6, 12, 24, and 48 hours.[5] The optimal time will depend on the specific cell line and the downstream endpoint being measured.

Q2: How does the cell doubling time influence the chosen incubation time?

The doubling time of your cell line is an important consideration. For rapidly dividing cells, a shorter incubation time may be sufficient to observe an effect on proliferation. For slower-growing cells or to observe effects on other cellular processes, longer incubation times may be necessary.[5] It is generally recommended that the incubation period covers at least one to two cell doubling times for proliferation assays.

Q3: Should I change the media during a long incubation period with this compound?

For incubation times exceeding 24-48 hours, a media change may be necessary to replenish nutrients and remove waste products. When changing the media, it is crucial to replace it with fresh media containing the same concentration of this compound to ensure continuous exposure.

Q4: How can I be sure that the observed effect is due to PLA2 inhibition by this compound?

To confirm the mechanism of action, consider performing control experiments. These could include using a structurally related but inactive compound, or rescuing the phenotype by adding a downstream product of the PLA2 pathway. Additionally, you could use siRNA to knockdown the specific PLA2 isoform to see if it phenocopies the effect of this compound.

Q5: What are some common artifacts to be aware of in cellular assays with small molecules like this compound?

Small molecules can sometimes interfere with assay readouts, for example, by autofluorescence or by precipitating out of solution at high concentrations.[7] It is important to run appropriate controls, such as wells with the compound but without cells, to check for any assay interference.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a standard MTT or similar colorimetric assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT reagent (or equivalent)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).

-

MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal incubation time will be the one that gives a robust and reproducible dose-response curve.

Visualizing Key Concepts

To further aid in experimental design and troubleshooting, the following diagrams illustrate important workflows and pathways.

Caption: A three-phase workflow for systematically optimizing this compound incubation time.

Caption: this compound inhibits PLA2, blocking downstream signaling pathways.

Caption: A decision tree for troubleshooting experiments where this compound shows no effect.

References

- 1. Enantiospecific synthesis of the phospholipase A2 inhibitors (-)-cinatrin C1 and (+)-cinatrin C3 [pubmed.ncbi.nlm.nih.gov]

- 2. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. researchgate.net [researchgate.net]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Phospholipase A2 (PLA2) Activity Assays

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with high background noise in Phospholipase A2 (PLA2) activity assays.

Troubleshooting Guide: High Background Noise

High background signal can mask the true enzymatic activity of PLA2, leading to inaccurate and unreliable results. The following table outlines common causes of high background noise and provides specific solutions to address them.

| Potential Cause | Specific Problem | Recommended Solution | Relevant Citation(s) |

| Substrate Issues | Incomplete dissolution of the substrate. | Ensure the substrate is completely dissolved. For example, when reconstituting Arachidonoyl Thio-PC, vortex well until the solution is clear.[1][2] | [1][2] |

| Spontaneous substrate hydrolysis. | Prepare substrate solutions fresh before each experiment. Store reconstituted substrate appropriately (-20°C for up to one week for Arachidonoyl Thio-PC).[1] | [1] | |

| Poor quality or degradation of substrate. | Use high-purity, fresh substrate. Store substrates as recommended by the manufacturer, protected from light and moisture.[3][4] | [3][4] | |

| Assay Buffer & Reagents | High background absorbance of the buffer itself. | Test all buffers and culture media for high background absorbance before starting the experiment. If the initial absorbance is high (e.g., > 0.3 AU), consider diluting the samples or using a different buffer system.[1] Tris, Hepes, and phosphate buffers are generally compatible.[1] | [1] |

| Presence of interfering substances in the sample. | Samples containing thiols (e.g., glutathione, DTT, 2-mercaptoethanol) can cause high background.[1] Thiol-scavengers (e.g., N-ethylmaleimide) can inhibit color development.[1] Remove these substances by dialysis.[1] | [1] | |

| Contaminated reagents or water. | Use high-purity water (HPLC-grade or glass-distilled) to prepare all buffers and reagent solutions.[1][2] Ensure all reagents are free from contaminants.[5] | [1][2][5] | |

| Experimental Conditions | Inappropriate pH of the reaction mixture. | Optimize the pH of the assay buffer. Most PLA2 enzymes have an optimal pH around 7.4-8.9.[6][7][8] | [6][7][8] |

| Incorrect incubation time or temperature. | Follow the recommended incubation times and temperatures for the specific assay kit or protocol. Extended incubation may lead to increased non-enzymatic hydrolysis. | [9] | |

| Insufficient washing steps. | Increase the number, volume, and duration of washing steps to remove unbound reagents and interfering substances.[10] | [10] | |

| Sample-Related Issues | High concentration of primary antibody (in PLA assays). | Titrate the primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[10] | [10] |

| Particulates in the sample. | Ensure the sample is free of particulates, which can interfere with absorbance measurements. Centrifuge samples if necessary.[1] | [1] | |

| Endogenous enzyme activity in the sample. | Include appropriate negative controls (e.g., sample without substrate, buffer only) to determine the level of background from the sample itself. | [7] |

Frequently Asked Questions (FAQs)

Q1: My background absorbance is above the recommended level before I even add my enzyme. What should I do?

A1: High initial background absorbance is often due to the assay buffer or the substrate solution.[1] First, measure the absorbance of the assay buffer alone to ensure it is not the source of the high reading. If the buffer is fine, the issue is likely with the substrate. Ensure the substrate is fully dissolved; incomplete solubilization can lead to high background.[1][2] If the problem persists, consider preparing a fresh dilution of the substrate.

Q2: Can components of my cell culture media interfere with the PLA2 assay?

A2: Yes, certain components in cell culture media can contribute to high background. It is recommended to test the media for high background absorbance before conducting the experiment.[1] If the media shows high absorbance, you may need to dilute your sample in the assay buffer or perform a buffer exchange step to remove interfering substances.[1]

Q3: I am using a colorimetric assay with DTNB. What could be causing a high background signal?

A3: In assays using DTNB (Ellman's reagent), the presence of free thiols in your sample is a common cause of high background.[1] Substances like glutathione, cysteine, dithiothreitol (DTT), or 2-mercaptoethanol will react with DTNB, leading to a false-positive signal.[1] It is crucial to remove these interfering substances from your sample, for example, through extensive dialysis, before performing the assay.[1]

Q4: How does the physical state of the lipid substrate affect the PLA2 assay?

A4: The activity of PLA2 is highly dependent on the physicochemical properties of the aggregated substrate.[11] The enzyme acts at the interface of lipid aggregates (like liposomes or micelles).[6][12] The composition and stability of these aggregates are crucial for reproducible results. Factors such as the presence of anionic phospholipids can enhance enzyme binding and activity.[13]

Q5: Can the solvent used to dissolve my inhibitor affect the assay?

A5: Yes, solvents can impact enzyme activity. While DMSO is often used to dissolve inhibitors and generally has a minimal effect on PLA2 activity, other solvents like ethanol or methanol can cause a slight decrease in activity.[1] It is important to include a vehicle control in your experiment, where the same volume of solvent used for the inhibitor is added to a control well. This allows you to account for any effect of the solvent itself.

Experimental Protocols

Protocol: Colorimetric PLA2 Activity Assay using a Thio-Phospholipid Substrate

This protocol is a generalized procedure based on commercially available kits that utilize a dithio analog of phosphatidylcholine and DTNB for detection.

1. Reagent Preparation:

- Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. A typical buffer might be 25 mM Tris-HCl, 10 mM CaCl₂, 100 mM KCl, pH 7.5. Test the buffer for background absorbance.

- DTNB Solution: Reconstitute lyophilized DTNB with high-purity water to the desired stock concentration (e.g., 10 mM). Store on ice and protect from light.[2]

- Substrate Solution: Reconstitute the thio-PC substrate with the assay buffer. Vortex vigorously until the solution is completely clear to avoid high background.[1][2]

- Positive Control: Prepare dilutions of a known PLA2 enzyme (e.g., bee venom PLA2) in assay buffer to serve as a positive control.[1][2]

- Samples: Prepare your experimental samples. If they contain interfering substances like thiols, perform dialysis against the assay buffer.[1]

2. Assay Procedure (96-well plate format):

- Background Wells: Add assay buffer and substrate solution.

- Positive Control Wells: Add assay buffer, positive control enzyme, and substrate solution.

- Sample Wells: Add your sample and substrate solution.

- Initiate Reaction: Add the DTNB solution to all wells to start the reaction.

- Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60 minutes).[1]

- Measurement: Read the absorbance at 405 or 414 nm using a microplate reader.[1][2]

3. Data Analysis:

- Subtract the absorbance of the background wells from the absorbance of the sample and positive control wells.

- Calculate the PLA2 activity based on the rate of color change and the extinction coefficient of the chromophore.

Visualizations

Experimental Workflow for PLA2 Activity Assay

Caption: General workflow for a PLA2 activity assay.

Troubleshooting Logic for High Background Noise

Caption: A step-by-step guide to diagnosing high background noise.

References

- 1. content.abcam.com [content.abcam.com]

- 2. abcam.com [abcam.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]

- 11. Activity of phospholipase A2 on a fluorescent substrate incorporated into non-hydrolyzable phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Interfacial catalysis by phospholipase A2: substrate specificity in vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Best practices for long-term storage of Cinatrin C1 solutions.

This technical support center provides guidance on the best practices for the long-term storage of Cinatrin C1 solutions, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial solubilization, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous-based assays, further dilution into an appropriate buffer is necessary. Ensure the final concentration of the organic solvent in the aqueous solution is minimal to avoid affecting the experiment.

Q2: At what temperature should I store my this compound stock solution?

A2: For long-term stability, it is best practice to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: How can I check the stability of my this compound solution?

A3: The stability of this compound, a lactone-containing compound, can be assessed by monitoring for signs of hydrolysis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used to detect the presence of the hydrolyzed carboxylic acid product.[1] A decrease in the inhibitory activity in a phospholipase A2 (PLA2) assay can also indicate degradation.

Q4: Can I store diluted, aqueous solutions of this compound?

A4: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. Lactone hydrolysis can be more pronounced in aqueous environments, especially at non-neutral pH. Prepare fresh dilutions from your frozen stock solution for each experiment.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit | - Ensure vials are tightly sealed.- Briefly warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration. |

| Inconsistent results in PLA2 inhibition assays | - Degradation of this compound in aqueous assay buffer- Repeated freeze-thaw cycles of the stock solution- Inaccurate pipetting of inhibitor or enzyme | - Prepare fresh dilutions of this compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use calibrated pipettes and ensure proper mixing. |

| Loss of inhibitory activity over time | - Hydrolysis of the lactone ring in this compound | - Store stock solutions at -20°C or -80°C in an anhydrous solvent.- Avoid prolonged exposure of aqueous solutions to room temperature.- Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.[1] |

| High background signal in PLA2 assay | - Substrate instability- Contamination of reagents | - Prepare fresh substrate solution for each assay.- Use high-purity reagents and sterile techniques. |

Experimental Protocols

Protocol: Quality Control of this compound by Monitoring PLA2 Inhibition

This protocol outlines a method to verify the biological activity of your this compound solution by assessing its ability to inhibit phospholipase A2 (PLA2).

Materials:

-

This compound stock solution (in DMSO)

-

Phospholipase A2 (PLA2) enzyme (e.g., from bee venom or porcine pancreas)

-

PLA2 substrate (e.g., diheptanoyl thio-PC)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it on ice.

-

Reconstitute the PLA2 enzyme in Assay Buffer to a working concentration.

-

Prepare the PLA2 substrate solution in Assay Buffer.

-

Prepare a stock solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).

-

-

Prepare this compound Dilutions:

-

Perform a serial dilution of your this compound stock solution in the Assay Buffer to achieve a range of desired concentrations for testing. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Blank wells: Assay Buffer

-

Control wells (no inhibitor): PLA2 enzyme and vehicle control

-

Inhibitor wells: PLA2 enzyme and your this compound dilutions

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the PLA2 substrate and DTNB solution to all wells to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin reading the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each well.

-

Subtract the rate of the blank wells from all other wells.

-

Determine the percent inhibition for each this compound concentration compared to the control (no inhibitor) wells.

-

Plot the percent inhibition versus the this compound concentration to determine the IC₅₀ value.

-

Diagrams

Caption: Experimental workflow for PLA2 inhibition assay.

Caption: Inhibition of the PLA2 signaling pathway by this compound.

References

Validation & Comparative

Cross-Validation of Cinatrin-Family Inhibitory Activity on Phospholipase A2 Using Diverse Assay Methods

A Comparative Guide for Researchers

This guide provides a comparative analysis of the inhibitory activity of the Cinatrin family of natural products against phospholipase A2 (PLA2), with a focus on the available experimental data and the methodologies used for their assessment. Cinatrins are a family of novel spiro-γ-dilactones and γ-lactones isolated from the fermentation broth of Circinotrichum falcatisporum. While the family includes Cinatrins A, B, C1, C2, and C3, the predominant focus of published biological activity studies has been on Cinatrin C3, identified as the most potent inhibitor of PLA2 within this class.[1][2]